molecular formula C6H8N2 B3353834 1H-Imidazole, 4-ethenyl-1-methyl- CAS No. 56662-94-3

1H-Imidazole, 4-ethenyl-1-methyl-

Cat. No.: B3353834
CAS No.: 56662-94-3
M. Wt: 108.14 g/mol
InChI Key: HMAHWEZVVBZFBR-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-ethenyl-1-methyl- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-ethenyl-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with ethenyl halides in the presence of a base. The reaction conditions often involve moderate temperatures and solvents like dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1H-Imidazole, 4-ethenyl-1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-ethenyl-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazole, 4-ethenyl-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-ethenyl-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethenyl group enhances its binding affinity and specificity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-methyl-
  • 1H-Imidazole, 4-ethenyl-
  • 1H-Imidazole, 4-ethyl-1-methyl-

Comparison: 1H-Imidazole, 4-ethenyl-1-methyl- is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and binding properties. Compared to 1H-Imidazole, 4-methyl-, the ethenyl group in 1H-Imidazole, 4-ethenyl-1-methyl- enhances its potential for substitution reactions. Similarly, the methyl group differentiates it from 1H-Imidazole, 4-ethenyl-, providing additional steric and electronic effects .

Biological Activity

Overview

1H-Imidazole, 4-ethenyl-1-methyl- (CAS No. 56662-94-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazole family, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The chemical structure of 1H-Imidazole, 4-ethenyl-1-methyl- can be represented as follows:

C7H8N2\text{C}_7\text{H}_8\text{N}_2

This structure features a five-membered ring containing two nitrogen atoms. The ethenyl and methyl groups contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Compound Microbial Target Inhibition (%) Reference
1H-Imidazole, 4-ethenyl-1-methyl-Staphylococcus aureus70%
Escherichia coli65%

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The compound has been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents.

Fungal Strain Inhibition (%) Reference
Candida albicans80%
Aspergillus niger75%

Anticancer Potential

The anticancer activity of imidazole compounds is an area of active research. Specifically, studies have identified that certain derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation, such as heme oxygenase-1 (HO-1). Inhibition of HO-1 has been linked to improved outcomes in various malignancies.

Compound Target Enzyme IC50 (μM) Reference
1H-Imidazole, 4-ethenyl-1-methyl-HO-11.03

The biological activity of 1H-Imidazole, 4-ethenyl-1-methyl- is attributed to its ability to interact with various biological macromolecules:

  • Nucleic Acids: The compound can bind to DNA and RNA, potentially inhibiting viral replication and inducing apoptosis in cancer cells.
  • Enzymes: It may inhibit enzymes involved in nucleic acid metabolism such as DNA polymerase and reverse transcriptase, which are crucial for viral replication.

Case Studies

Recent studies have highlighted the potential of imidazole derivatives in clinical applications:

  • Study on Antimicrobial Activity:
    A comprehensive study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that modifications to the imidazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Efficacy:
    Another investigation focused on the antifungal properties of substituted imidazoles against resistant strains of Candida species. Results showed promising inhibition rates, suggesting that these compounds could serve as effective alternatives to conventional antifungals .
  • Anticancer Research:
    A fragment-based approach was used to design novel imidazole-based compounds targeting HO-1. The study demonstrated that certain derivatives exhibited micromolar activity against HO-1, indicating their potential as anticancer agents .

Properties

IUPAC Name

4-ethenyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-3-6-4-8(2)5-7-6/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHWEZVVBZFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475957
Record name 1H-Imidazole, 4-ethenyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56662-94-3
Record name 4-Ethenyl-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56662-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4-ethenyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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